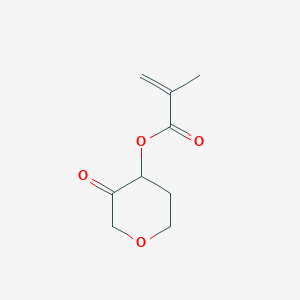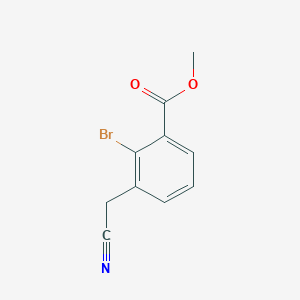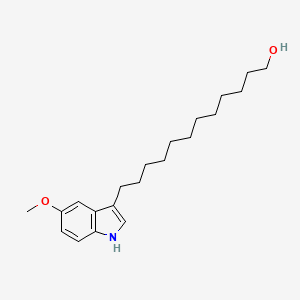![molecular formula C4H6S2 B12517044 2,5-Dithiabicyclo[2.2.0]hexane CAS No. 652170-05-3](/img/structure/B12517044.png)
2,5-Dithiabicyclo[2.2.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dithiabicyclo[220]hexane is a unique bicyclic compound characterized by its two sulfur atoms and a bicyclo[220]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithiabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with sulfur-containing reagents under photochemical conditions . This approach allows for the formation of the bicyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2,5-Dithiabicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dithiabicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2,5-Dithiabicyclo[2.2.0]hexane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms. These transformations can affect molecular targets and pathways, such as:
Enzyme Inhibition: The compound can inhibit enzymes that interact with sulfur-containing substrates.
Redox Reactions: It can participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.0]hexene: Similar framework but with different substituents and reactivity.
Uniqueness
2,5-Dithiabicyclo[2.2.0]hexane is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
652170-05-3 |
|---|---|
分子式 |
C4H6S2 |
分子量 |
118.2 g/mol |
IUPAC名 |
2,5-dithiabicyclo[2.2.0]hexane |
InChI |
InChI=1S/C4H6S2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2 |
InChIキー |
VEZRMXXWQIXURS-UHFFFAOYSA-N |
正規SMILES |
C1C2C(S1)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


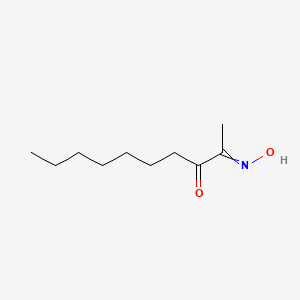
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
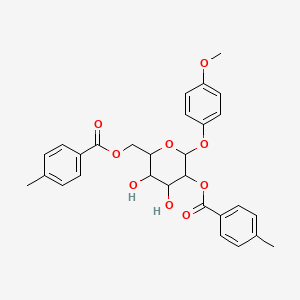
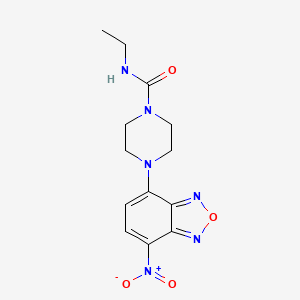
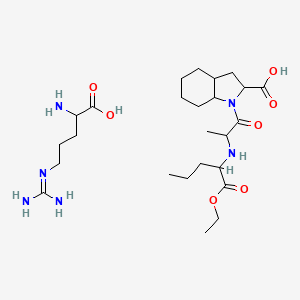
![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)


